Triflate Counterion Delivers 38% Higher Ring-Product Yield Than Tetrafluoroborate in Phenylsulfonyl Indene Synthesis
In a direct head-to-head comparison under identical reaction conditions (PhSO₂Na as nucleophile, CH₂Cl₂, room temperature), the triflate salt 13a gave 44% isolated yield of phenylsulfonyl indenes (19a+20a, 5:1 ratio) plus 26% acetylene sulfone 21a, whereas the tetrafluoroborate analog 11a yielded only 32% indenes with the same amount of 21a. For the methyl-substituted series, triflate 13b produced 51% indenes vs. 40% for tetrafluoroborate 11b [1]. The study authors additionally noted that 'reaction mixtures were easier to resolve and the phenylsulfonylindenes were isolated in higher yields' when using triflates [1].
| Evidence Dimension | Isolated yield of phenylsulfonyl indene products (ring-type products A) |
|---|---|
| Target Compound Data | 13a (TMS-ethynyl, OTf): 44% indenes + 26% sulfone; 13b: 51% indenes + 20% sulfone |
| Comparator Or Baseline | 11a (TMS-ethynyl, BF₄): 32% indenes + 26% sulfone; 11b: 40% indenes + 26% sulfone |
| Quantified Difference | +12 percentage points (38% relative increase) for 13a vs. 11a; +11 percentage points (28% relative increase) for 13b vs. 11b |
| Conditions | Reaction with sodium benzenesulfinate in CH₂Cl₂ at room temperature; products isolated by chromatography |
Why This Matters
Higher isolated yield directly translates to lower reagent consumption per gram of target product and reduced purification cost, making the triflate salt the economically rational procurement choice for sulfonyl indene synthesis.
- [1] Koumbis, A.; Kyzas, C.; Savva, A.; Varvoglis, A. Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes. Molecules 2005, 10(10), 1340–1350. DOI: 10.3390/10101340. View Source
